2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a methoxyethyl ester group at position 3, a 2-methyl substituent on the benzofuran core, and a 6-bromo substituent. The 5-position is substituted with a (2,5-dimethylphenyl)methoxy group, which introduces steric bulk and lipophilicity. The compound’s synthesis likely follows established halogenation and etherification protocols for benzofuran derivatives, as described in similar syntheses .
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrO5/c1-13-5-6-14(2)16(9-13)12-27-20-10-17-19(11-18(20)23)28-15(3)21(17)22(24)26-8-7-25-4/h5-6,9-11H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEFSLYVAQGMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be described as follows:
- Molecular Formula : C₁₈H₁₉BrO₄
- Molecular Weight : 373.25 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research has indicated that compounds similar to benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .
A specific study on related compounds demonstrated their ability to inhibit cell proliferation in human cancer cell lines by promoting cell cycle arrest and apoptosis. The underlying mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory effects. They have been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell models. This inhibition is often linked to the suppression of NF-kB signaling pathways .
In a study utilizing RBL-2H3 mast cells, certain benzofuran compounds were shown to reduce degranulation and the release of inflammatory mediators, indicating potential therapeutic applications in allergic responses and chronic inflammatory conditions .
The mechanisms through which this compound exerts its biological effects may involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production through NF-kB pathway suppression.
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of a similar benzofuran derivative on breast cancer cell lines. The results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers (caspase-3 activation) after treatment with the compound .
Case Study 2: Anti-inflammatory Activity
In another study focusing on allergic reactions, RBL-2H3 cells treated with a related benzofuran compound exhibited reduced levels of β-hexosaminidase release upon antigen stimulation, suggesting effective inhibition of mast cell degranulation . This finding highlights the compound's potential for treating allergic diseases.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. The benzofuran moiety is often associated with anti-cancer properties due to its ability to interact with various biological targets.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of benzofuran compounds and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzofuran structure could enhance anti-tumor activity, suggesting that 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate could be a lead compound for further development .
Anti-inflammatory Activity
Research has shown that compounds containing the benzofuran structure can exhibit significant anti-inflammatory properties. This compound's unique substituents may enhance its efficacy in reducing inflammation.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran A | Structure | 15 | |
| Benzofuran B | Structure | 10 | |
| This compound | Structure | TBD |
Antioxidant Properties
The antioxidant potential of this compound has been evaluated in vitro. Antioxidants are crucial in mitigating oxidative stress-related diseases.
Case Study:
A recent study assessed various benzofuran derivatives' antioxidant activities using DPPH and ABTS assays. The findings suggested that the presence of methoxy groups significantly enhanced radical scavenging activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related benzofuran derivatives:
Key Findings from Comparison :
Halogen Position: Bromine at position 6 (target compound) vs position 5 (compound 4) may alter electronic properties and binding affinity. Brominated analogs generally exhibit lower cytotoxicity than non-brominated precursors .
Ester Group Influence :
- Methoxyethyl ester in the target compound likely improves aqueous solubility compared to methyl esters (e.g., compounds 4 and 5) while maintaining metabolic stability over ethyl esters .
Antimicrobial Potential: Compounds with diethylaminoethoxy (compound 5) or dichlorophenyl groups () show enhanced antifungal/antibacterial activity, suggesting the target compound’s dimethylphenyl group may offer moderate antimicrobial effects.
Synthetic Trends :
- Halogenation and alkoxy group introduction are common strategies for diversifying benzofuran derivatives . The target compound’s synthesis likely parallels these methods, with characterization via NMR and X-ray crystallography (as in compound VI ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate?
- Methodology : The compound can be synthesized via sequential functionalization of the benzofuran core. A typical approach involves:
Halogenation : Bromination at the C6 position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
Etherification : Introduction of the (2,5-dimethylphenyl)methoxy group via nucleophilic substitution, often employing NaH as a base in anhydrous THF .
Esterification : Reaction with 2-methoxyethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent.
- Key Considerations : Monitor reaction progress using TLC and confirm final structure via H/C NMR and HRMS .
Q. How is the crystal structure of this compound determined, and what software tools are essential?
- Methodology : X-ray crystallography is the gold standard. Steps include:
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to obtain intensity data.
Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, ensuring proper handling of twinning or disorder .
Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate atomic positions .
- Example : A related benzofuran derivative (CAS 334019-14-6) was resolved using SHELX, revealing planar geometry at the benzofuran core .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory) .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenation steps in this compound’s synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency .
- Catalysis : Add catalytic FeCl to accelerate regioselective bromination at C6 .
- Kinetic Analysis : Use in-situ FTIR or HPLC to track reaction intermediates and adjust stoichiometry.
- Case Study : Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate achieved 78% yield via FeCl-catalyzed bromination .
Q. How do structural modifications (e.g., bromine substitution) impact biological activity?
- Methodology :
- SAR Studies : Compare cytotoxicity (e.g., via MTT assay) of brominated vs. non-brominated analogs.
- Data : Brominated derivatives often show reduced cytotoxicity but enhanced antifungal activity. For example, methyl 5-bromo-7-hydroxy-6-methoxybenzofuran-2-carboxylate exhibited IC = 12 µM against HeLa cells, while its non-brominated precursor was inactive .
- Mechanistic Insight : Bromine’s electron-withdrawing effects may alter binding to cellular targets like tubulin or kinases .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodology :
- Disorder Modeling : Use PART instructions in SHELXL to split overlapping atomic positions .
- Twinning Analysis : Apply the Hooft parameter or ROTAX algorithm in PLATON to detect and correct twinning .
- Example : The title compound in required anisotropic displacement parameter (ADP) constraints to resolve rotational disorder in the methoxyphenyl group .
Q. What strategies validate the compound’s stability under physiological conditions for drug development?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Oxidative Stress Test : Expose to HO or cytochrome P450 enzymes to simulate metabolic pathways .
- Data Interpretation : Stability correlates with ester group lability; 2-methoxyethyl esters are typically more stable than methyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
